molecular formula C11H11N3 B14878437 2,6-Dicyclopropylpyrimidine-4-carbonitrile

2,6-Dicyclopropylpyrimidine-4-carbonitrile

Cat. No.: B14878437
M. Wt: 185.22 g/mol
InChI Key: AWRKTRSKMFIVEU-UHFFFAOYSA-N
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Description

2,6-Dicyclopropylpyrimidine-4-carbonitrile is a heterocyclic organic compound featuring a pyrimidine ring substituted with cyclopropyl groups at positions 2 and 6, and a cyano group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dicyclopropylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with malononitrile, followed by cyclization with formamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of less toxic solvents and reagents, are often employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dicyclopropylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted pyrimidines.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products:

    Oxidation: Pyrimidine-4-carboxylic acid derivatives.

    Reduction: Pyrimidine-4-amine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2,6-Dicyclopropylpyrimidine-4-carbonitrile has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,6-Dicyclopropylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 2,6-Dimethylpyrimidine-4-carbonitrile
  • 2,6-Diphenylpyrimidine-4-carbonitrile
  • 2,6-Diethylpyrimidine-4-carbonitrile

Comparison: Compared to these similar compounds, 2,6-Dicyclopropylpyrimidine-4-carbonitrile is unique due to the presence of cyclopropyl groups, which impart distinct steric and electronic properties. These differences can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications.

Properties

IUPAC Name

2,6-dicyclopropylpyrimidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-9-5-10(7-1-2-7)14-11(13-9)8-3-4-8/h5,7-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWRKTRSKMFIVEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NC(=C2)C#N)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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